molecular formula C21H26N2O B381539 1-HEPTYL-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE

1-HEPTYL-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B381539
M. Wt: 322.4g/mol
InChI Key: XFWCEUCSCNBVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-HEPTYL-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-HEPTYL-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 1-heptyl-1H-benzimidazole with phenoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-HEPTYL-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenoxymethyl chloride in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-HEPTYL-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-HEPTYL-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-heptyl-2-methylbenzene
  • 1-heptyl-2-octylcyclopentane
  • Spiro cyclopropanes

Uniqueness

1-HEPTYL-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern on the benzimidazole ring. The presence of both heptyl and phenoxymethyl groups may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4g/mol

IUPAC Name

1-heptyl-2-(phenoxymethyl)benzimidazole

InChI

InChI=1S/C21H26N2O/c1-2-3-4-5-11-16-23-20-15-10-9-14-19(20)22-21(23)17-24-18-12-7-6-8-13-18/h6-10,12-15H,2-5,11,16-17H2,1H3

InChI Key

XFWCEUCSCNBVSY-UHFFFAOYSA-N

SMILES

CCCCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3

Origin of Product

United States

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